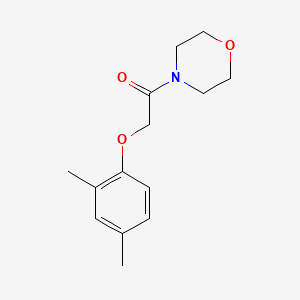Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-
CAS No.:
Cat. No.: VC11014484
Molecular Formula: C14H19NO3
Molecular Weight: 249.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H19NO3 |
|---|---|
| Molecular Weight | 249.30 g/mol |
| IUPAC Name | 2-(2,4-dimethylphenoxy)-1-morpholin-4-ylethanone |
| Standard InChI | InChI=1S/C14H19NO3/c1-11-3-4-13(12(2)9-11)18-10-14(16)15-5-7-17-8-6-15/h3-4,9H,5-8,10H2,1-2H3 |
| Standard InChI Key | SPKPARPPRVMDOW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OCC(=O)N2CCOCC2)C |
| Canonical SMILES | CC1=CC(=C(C=C1)OCC(=O)N2CCOCC2)C |
Introduction
Chemical Structure and Nomenclature
Structural Features
Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- features a six-membered morpholine ring (a heterocyclic amine containing one oxygen and one nitrogen atom) linked to a 2,4-dimethylphenoxyacetyl moiety. The acetyl group bridges the morpholine nitrogen to the phenolic oxygen, while the 2,4-dimethyl substitution on the benzene ring introduces steric and electronic modifications that influence reactivity .
The IUPAC name for this compound is 2-(2,4-dimethylphenoxy)-1-(morpholin-4-yl)ethan-1-one, reflecting its functional groups and substitution pattern . The SMILES notation provides a linear representation of its structure, highlighting the connectivity between the morpholine ring, acetyl group, and aromatic system .
Molecular Identifiers
These identifiers facilitate unambiguous referencing across chemical databases and literature.
Physicochemical Properties
Computational analyses from PubChem provide critical insights into the compound’s behavior in biological and environmental systems :
| Property | Value |
|---|---|
| Molecular Weight | 249.30 g/mol |
| XLogP3-AA | 1.8 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 38.8 Ų |
| Heavy Atom Count | 18 |
The moderate lipophilicity (XLogP3-AA = 1.8) suggests balanced solubility in both aqueous and lipid environments, making it suitable for pharmaceutical applications . The absence of hydrogen bond donors and three acceptors indicates potential for intermolecular interactions with biological targets .
Biological Activity and Applications
Protein Interactions
Structural studies reveal that this compound binds to protein targets such as PDBe Ligand S07 (PDB ID: 5R56), a bacterial enzyme involved in quorum sensing . The acetyl group and morpholine ring participate in hydrogen bonding and van der Waals interactions within the enzyme’s active site, suggesting potential as an antimicrobial agent .
Comparison with Related Compounds
The 2,4-dimethylphenoxy group in Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- confers unique steric hindrance and electronic effects, distinguishing it from simpler derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume